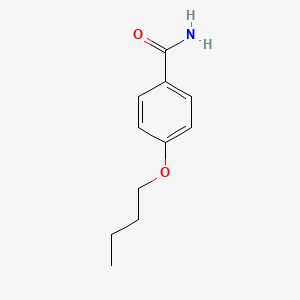

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

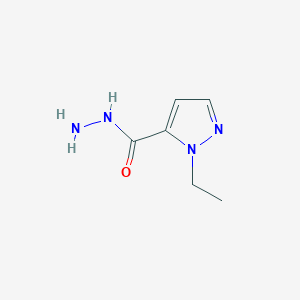

The compound of interest, "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compounds studied exhibit aromatic rings, amino groups, and piperidine structures, which are also expected to be present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature, yielding 40% . This suggests that a similar approach could potentially be applied to synthesize "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," possibly involving an amino-phenoxy precursor and a piperidin-1-yl-ethanone derivative.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These compounds exhibit planarity in their aromatic components and specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to their three-dimensional network in the crystal state . The molecular structure of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" would likely be characterized using similar analytical methods to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their three-dimensional network formation in the solid state . Additionally, the presence of functional groups such as amino and nitro groups can lead to further chemical reactivity, such as substitution or addition reactions. The compound of interest, with its amino-phenoxy and piperidin-1-yl-ethanone groups, would also be expected to exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" are influenced by their molecular structure. For instance, the planarity of the aromatic components and the presence of hydrogen bonding can affect their melting points, solubility, and stability . The electronic properties, such as the electron-withdrawing or donating effects of substituents on the aromatic rings, can also impact the chemical reactivity and biological activity, as seen in the antileukemic activity of related compounds .

Scientific Research Applications

Wound Healing Potential

- Evaluation of Wound-Healing Activity : A study evaluated the wound-healing potential of derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in vivo. They observed significant healing and faster epithelialization in treated groups. The study highlights the molecule's potential in enhancing wound healing and collagenation, indicating its application in medical therapies for skin recovery and treatment (Vinaya et al., 2009).

Antileukemic Activity

- Synthesis and Antileukemic Activity : Another research synthesized derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone and tested their antileukemic activity against human leukemic cell lines. Some compounds showed promising antiproliferative activity, suggesting potential applications in leukemia treatment (Vinaya et al., 2012).

Cytotoxic Studies and Docking Studies

- Cytotoxicity and Pharmacokinetics : A synthesized compound using a similar structure was analyzed for its cytotoxicity and interaction with human serum albumin. This provides insights into the compound's pharmacokinetic nature and potential for biological applications (Govindhan et al., 2017).

Antibacterial Activities

- Synthesis and Antibacterial Agents : Research on novel derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone showed significant antibacterial activities against various bacterial strains. This suggests the molecule's potential use as an antibacterial agent (Vinaya et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone are reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) and peroxidase reactive intermediates . These radicals are highly reactive and can cause irreversible damage to cells by binding to lipids, DNA, and proteins .

Mode of Action

2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone interacts with its targets through a deprotection mechanism . The compound reacts with the highly active OH• radicals and peroxidase reactive intermediates, leading to changes in the fluorescence of the compound . This change in fluorescence can be used to determine the levels of these selective ROS .

Biochemical Pathways

The compound is involved in the biochemical pathways related to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body’s ability to counteract their harmful effects . By reacting with OH• radicals and peroxidase reactive intermediates, 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone helps to mitigate the harmful effects of these radicals .

Pharmacokinetics

Similar compounds, such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (bapp), are known to be used in the synthesis of polyimides . These polyimides have low dielectric constant and low dielectric loss, making them ideal candidates for applications such as high-frequency communication substrates .

Result of Action

The result of the action of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone is the detection and quantification of OH• radicals and peroxidase reactive intermediates . By reacting with these radicals, the compound changes its fluorescence, allowing for the measurement of these radicals .

Action Environment

The action of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone can be influenced by various environmental factors. For instance, the presence of toxic agents, xenobiotics, infectious agents, polluted air, UV radiation, and factors such as smoking and radiation can increase the production of radicals . These factors can therefore influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

2-(4-aminophenoxy)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCGJRYQWQTFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)

![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)